(2E)-3-(3-methoxyphenyl)but-2-enoic acid
CAS No.: 1865690-01-2
Cat. No.: VC11642087
Molecular Formula: C11H12O3
Molecular Weight: 192.2
Purity: 95
* For research use only. Not for human or veterinary use.

CAS No. | 1865690-01-2 |
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Molecular Formula | C11H12O3 |
Molecular Weight | 192.2 |
Chemical Identity and Structural Properties
Molecular Characteristics
(2E)-3-(3-Methoxyphenyl)but-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids, featuring a conjugated double bond between C2 and C3 and a 3-methoxyphenyl substituent at C3. The (2E) configuration denotes the trans geometry of the double bond, which influences its reactivity and intermolecular interactions . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₂O₃ | |
Molecular Weight | 192.21 g/mol | |
CAS Number | 1865690-01-2 | |
Purity | ≥95% | |
PSA (Polar Surface Area) | 62.60 Ų |
The methoxy group (-OCH₃) at the meta position of the phenyl ring enhances electron-donating effects, modulating electronic distribution and steric interactions in molecular binding .
Synthesis and Derivatization
Primary Synthetic Routes
The synthesis of (2E)-3-(3-methoxyphenyl)but-2-enoic acid typically proceeds via Horner-Wadsworth-Emmons (HWE) olefination or Knoevenagel condensation. A representative pathway involves:
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Esterification of Precursors: Ethyl (E)-3-(3-methoxyphenyl)but-2-enoate is synthesized from 3-methoxybenzaldehyde and a phosphonate ester under basic conditions .
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Saponification: The ethyl ester undergoes hydrolysis in aqueous NaOH or LiOH to yield the carboxylic acid .
This method ensures high stereoselectivity for the E-isomer, critical for maintaining biological activity . Alternative approaches include enzymatic resolution or microwave-assisted condensation, though these are less documented for the 3-methoxy variant .
Structural Modifications
Modifications to the core structure have been explored to enhance bioactivity:
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Substituent Positioning: Shifting the methoxy group from para (as in CAS 19169-94-9) to meta (CAS 1865690-01-2) alters electronic effects, potentially improving binding to target enzymes like carbonic anhydrase II (CA II) .
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Hybridization with Pharmacophores: Conjugation with heterocyclic moieties (e.g., pyridinyl, quinolinyl) augments inhibitory potency against microbial kinases, as demonstrated in analogues targeting Mycobacterium tuberculosis PknB .
Biological Activities and Mechanisms
Carbonic Anhydrase Inhibition
(2E)-3-(3-methoxyphenyl)but-2-enoic acid exhibits non-classical inhibition of CA II, a zinc-containing enzyme regulating pH homeostasis. Structural studies reveal two binding modes for carboxylic acid inhibitors:
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Zinc-Bound Water (ZBW) Anchoring: The carboxylic acid group forms hydrogen bonds with Thr199 and Thr200, maintaining the ZBW at ~2.7 Å from the active-site zinc .
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Direct Zinc Binding: Compounds with flexible linkers displace ZBW, coordinating directly to Zn²⁺ .
The meta-methoxy group in (2E)-3-(3-methoxyphenyl)but-2-enoic acid likely prevents steric clashes with Pro201 and Phe131, favoring ZBW anchoring over direct zinc binding (Fig. 1) . This mechanism reduces catalytic activity by perturbing the enzyme’s proton-shuttle network.
Research Applications and Future Directions
Drug Design and Optimization
The compound’s dual functionality (carboxylic acid for solubility, methoxyphenyl for target engagement) makes it a versatile scaffold. Key areas for development include:
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Selectivity Profiling: Engineering substituents to minimize off-target interactions with human kinases or anhydrases.
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Prodrug Strategies: Masking the carboxylic acid as esters or amides to improve bioavailability .
Structural Biology and Computational Modeling
Recent advances in crystallography (e.g., PDB entries 5ehw, 6fl3) enable precise mapping of inhibitor-enzyme interactions. Molecular dynamics simulations could predict how meta-substitution affects binding kinetics and residence time .
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